3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-iodo-7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6IN3/c15-13(16,17)8-3-1-7(2-4-8)10-5-11(14(18,19)20)24-12(23-10)9(21)6-22-24/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPVGIMGVYEDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazolopyrimidine class, characterized by a complex structure that includes an iodine atom and two trifluoromethyl groups. Its molecular formula is , with a molecular weight of approximately 425.11 g/mol. The presence of these functional groups enhances its lipophilicity and biological activity, making it a candidate for therapeutic applications in treating various diseases.
Research indicates that this compound functions primarily as an inhibitor of tropomyosin receptor kinases (Trk) . Trk kinases are crucial in cellular processes such as growth and differentiation, and their inhibition can impact cancer progression and neurodegenerative disorders. The compound's unique structure facilitates interactions with Trk receptors, enhancing its potential as a therapeutic agent.
Biological Activities
The biological activities of this compound have been evaluated through various studies:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against cell lines expressing Trk receptors. In vitro assays demonstrate significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer drug.
- Neuroprotective Effects : Given its mechanism of inhibiting Trk kinases, the compound may also exhibit neuroprotective properties, making it relevant for treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Iodine | Trifluoromethyl Groups | Biological Activity |
|---|---|---|---|
| This compound | Yes | 2 | Trk kinase inhibitor |
| 7-Trifluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine | No | 1 | Similar activity |
| 3-Iodo-7-methoxy-5-phenylpyrazolo[1,5-a]pyrimidine | Yes | 0 | Moderate activity |
| 3-Bromo-7-trifluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine | No | 1 | Similar activity |
This table illustrates that the presence of iodine and multiple trifluoromethyl groups in the target compound enhances its lipophilicity and potential bioactivity compared to other related compounds.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced cell viability in cancer cell lines expressing Trk receptors. The IC50 values indicated potent inhibition at submicromolar concentrations.
- Mechanistic Insights : Computational modeling studies have provided insights into the binding interactions between the compound and Trk receptors. These studies suggest that the electrophilic nature of the iodine atom plays a crucial role in facilitating these interactions.
- Therapeutic Potential : Ongoing research is exploring the compound's efficacy in vivo, focusing on its potential to treat various cancers and neurodegenerative conditions by targeting Trk signaling pathways.
Chemical Reactions Analysis
Chemical Reactions of 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
This compound can undergo various chemical reactions to introduce different functional groups, enhancing its structural diversity and biological activity.
Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira coupling, are commonly used to replace the iodine atom with aryl or alkynyl groups, respectively. These reactions require palladium catalysts and can introduce a wide range of substituents .
| Reaction Type | Catalyst | Substituent Introduced | Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Pd(0) | Aryl groups | Aryl boronic acids, base |
| Sonogashira | Pd(0) | Alkynyl groups | Alkynes, base |
Nucleophilic Substitution
Nucleophilic substitution reactions can also be employed to replace the iodine atom with other nucleophiles, although this is less common for pyrazolo[1,5-a]pyrimidines due to the stability of the iodinated form.
Functionalization of Trifluoromethyl Groups
While the trifluoromethyl groups are generally stable, they can influence the reactivity of the compound due to their electron-withdrawing properties. This can affect the outcome of cross-coupling reactions and other transformations.
Comparison with Similar Compounds
Substituent Diversity at C-3 and C-5
The compound’s structural uniqueness lies in its C-3 iodo and C-5 4-(trifluoromethyl)phenyl groups. Below is a comparative analysis with key analogues:
Reactivity and Functionalization Potential
- The iodo group in the target compound offers superior reactivity in cross-coupling reactions (e.g., Sonogashira, Heck) compared to bromo or chloro substituents in analogues like 5j .
- Trifluoromethyl groups at C-5 and C-7 enhance resistance to oxidative metabolism, a feature shared with 9k and 8aag .
Data Tables
Table 2: Key Physicochemical Properties
| Compound | LogP (Predicted) | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~4.2 | 529.1 | 0 | 6 |
| 5j (Triazolo-pyrimidine) | ~3.8 | 347.7 | 0 | 4 |
| 8aag (Dual aryl derivative) | ~5.1 | 463.4 | 0 | 5 |
Preparation Methods
Cyclocondensation Strategies
The foundational approach to constructing the pyrazolo[1,5-a]pyrimidine scaffold involves cyclocondensation between 1,3-biselectrophilic compounds and 3-aminopyrazoles. For 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine, this typically begins with the reaction of 4-(trifluoromethyl)benzaldehyde derivatives with enaminones to form intermediate enaminone-pyrazole hybrids. Subsequent iodination at the 3-position is achieved using sodium iodide (NaI) under oxidative conditions, often with potassium persulfate (K₂S₂O₈) as a catalyst.
A notable modification involves the use of N-propargylic sulfonylhydrazones, which undergo [4 + 2] cycloaddition to form the pyrimidine ring, followed by iodine incorporation via copper(I)-mediated halogenation. This method avoids traditional aminopyrazole starting materials, enabling scalability and reduced side reactions.
Halogenation and Cross-Coupling Reactions
Iodination is critical for introducing the 3-iodo substituent. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C achieves high regioselectivity. The trifluoromethyl groups at positions 5 and 7 are typically introduced via Ullmann-type coupling or nucleophilic aromatic substitution using trifluoromethylcopper reagents.
Recent protocols employ palladium-catalyzed cross-coupling to attach the 4-(trifluoromethyl)phenyl group post-cyclization. For example, Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and cesium carbonate yields the final product with >85% purity.
Reaction Conditions and Optimization
Temperature and Solvent Systems
Optimal yields (70–85%) are achieved in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C. Microwave-assisted synthesis reduces reaction times from 24 hours to 30–60 minutes, enhancing energy efficiency. For instance, microwave irradiation at 150°C in DMF with NaI and K₂S₂O₈ achieves 89% conversion.
Catalytic Systems
Copper(I) chloride (CuCl) is indispensable for mediating cycloaddition and iodination steps, particularly in one-pot syntheses. Palladium catalysts (e.g., Pd(OAc)₂) facilitate cross-coupling reactions, with ligand selection (e.g., XPhos) critically influencing yield and regioselectivity.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane (1:3) eluent remains the standard for isolating the target compound. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >98% purity for pharmaceutical applications.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 2H, aryl-H), 7.85 (d, J = 8.4 Hz, 2H, aryl-H), 6.98 (s, 1H, pyrazole-H).
-
MS (ESI) : m/z 457.11 [M+H]⁺, consistent with the molecular formula C₁₄H₆F₆IN₃.
Comparative Analysis of Synthetic Routes
The microwave-assisted route offers superior efficiency, while cross-coupling provides higher purity for sensitive applications.
Q & A
Q. What are the recommended synthetic routes for preparing 3-iodo-substituted pyrazolo[1,5-a]pyrimidines, and how can reaction conditions be optimized?
Answer: Synthesis of iodinated pyrazolo[1,5-a]pyrimidines typically involves coupling reactions using halogen exchange (e.g., Finkelstein reaction) or Pd-catalyzed cross-coupling. For example, a protocol adapted from pyrazolo[1,5-a]pyrimidine derivatives involves:
- Step 1: Reacting a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidin-5-one precursor with PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere to introduce a leaving group .
- Step 2: Subsequent iodination via Suzuki-Miyaura coupling with an iodinated arylboronic acid, using Pd(PPh₃)₂Cl₂ as a catalyst and Na₂CO₃ as a base .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., switch from dioxane to DMF) to improve iodine incorporation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer: Use a multi-technique approach:
- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Structural Confirmation:
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
- ¹H/¹³C NMR: Compare chemical shifts of the iodo and trifluoromethyl groups with analogous compounds (e.g., δ ~ -60 ppm for CF₃ in ¹⁹F NMR) .
- Single-Crystal X-ray Diffraction: Resolve bond angles (e.g., C–I bond length ~ 2.09 Å) and confirm regiochemistry .
Q. What spectroscopic techniques are critical for characterizing trifluoromethyl and iodo substituents?
Answer:
- ¹⁹F NMR: Directly identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm for CF₃) and detects electronic effects from adjacent substituents .
- X-ray Photoelectron Spectroscopy (XPS): Quantifies iodine content (binding energy ~ 619 eV for I 3d₅/₂) and confirms oxidation state .
- IR Spectroscopy: Detects C–F stretches (~1150–1250 cm⁻¹) and C–I stretches (~500–600 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?
Answer: Contradictions often arise from crystal packing effects or computational approximations. To resolve:
- Experimental: Collect high-resolution X-ray data (R factor < 0.05) and refine using SHELXL . Compare with analogous structures (e.g., C–I bond lengths in : 2.09 Å vs. 2.12 Å in related iodinated heterocycles) .
- Computational: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model gas-phase geometry. Deviations > 0.05 Å suggest crystal environment influences .
Q. What strategies are effective for improving the solubility of this highly halogenated compound in biological assays?
Answer:
- Co-solvents: Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Derivatization: Introduce polar groups (e.g., –OH, –NH₂) at non-critical positions via post-synthetic modification (e.g., Sonogashira coupling) .
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s kinase inhibition potential?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replace iodine with Br/Cl) and test against kinase panels (e.g., KDR, TrkA) .
- 3D-QSAR Modeling: Use molecular docking (AutoDock Vina) to predict binding modes in kinase active sites (e.g., TrkA’s ATP-binding pocket) .
- Biological Assays: Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™) .
Q. What experimental controls are essential when observing unexpected biological activity (e.g., cytotoxicity in negative controls)?
Answer:
Q. How can computational methods guide the rational design of analogs with improved metabolic stability?
Answer:
- Metabolite Prediction: Use software like MetaSite to identify susceptible sites (e.g., iodine for dehalogenase activity) .
- Steric Shielding: Introduce bulky groups near metabolic hotspots (e.g., methyl adjacent to iodine) to hinder enzyme access .
- In Silico ADMET: Predict logP, CYP450 interactions, and plasma protein binding using QikProp or SwissADME .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
